N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(3-Phenylpropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone substituted with a 3-phenylpropyl group at the N1 position and a pyridin-3-yl (3-pyridyl) group at the N2 position. Its molecular structure enables diverse interactions, including hydrogen bonding via the amide groups and aromatic π-π stacking via the phenyl and pyridyl moieties.
Properties
IUPAC Name |
N-(3-phenylpropyl)-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(16(21)19-14-9-5-10-17-12-14)18-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKRPJUSAPBMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 3-phenylpropylamine with pyridine-3-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of the Acid Chloride: Pyridine-3-carboxylic acid is reacted with oxalyl chloride to form pyridine-3-carbonyl chloride.
Amidation Reaction: The pyridine-3-carbonyl chloride is then reacted with 3-phenylpropylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Oxalamide derivatives exhibit functional versatility depending on their substituents. Below is a detailed comparison of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide with analogous compounds:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Aromatic vs. In contrast, adamantyl substituents (e.g., Compound 12 ) confer rigidity and metabolic resistance. Pyridyl Positional Isomerism: The pyridin-3-yl group in the target compound differs from pyridin-2-yl analogs (e.g., S336 ), which may alter receptor binding specificity, particularly in taste or neurotransmitter modulation.
Safety and Metabolism: The Joint FAO/WHO Committee established a NOEL of 100 mg/kg/day for S336 and related oxalamides, indicating low toxicity at typical usage levels . Hydrolysis and oxidative metabolism are common pathways, with high metabolic capacity preventing saturation even at combined exposures .
Synthetic Feasibility :
- UC Davis studies () highlight reproducible synthetic routes for oxalamides, involving coupling of substituted amines with ethyl oxalyl chloride followed by purification via silica gel chromatography. Purity (>90%) and structural confirmation via NMR/HRMS are standard.
Functional Versatility :
- While the target compound lacks explicit application data, its structural analogs span flavoring (e.g., S336 ), CNS-targeting (adamantyl derivatives ), and metabolic stability (cyclopropyl variants ).
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